5-Norbornene-2-acetic acid succinimidyl ester (NHS ester) is a valuable tool in bioconjugation reactions for attaching molecules to biomolecules like proteins and peptides. The NHS ester group in this molecule reacts readily with primary amines, which are abundant functional groups found on the side chain of the amino acid lysine in proteins. This reaction forms a stable amide bond between the 5-Norbornene-2-acetic acid succinimidyl ester and the protein [].
The norbornene moiety present in 5-Norbornene-2-acetic acid succinimidyl ester is particularly attractive for its ability to participate in a cycloaddition reaction called the inverse-electron-demand Diels-Alder reaction. This reaction involves the norbornene reacting with strained dienophiles, such as 1,2,4,5-tetrazines []. This cycloaddition is bioorthogonal, meaning it can occur selectively within living systems without interfering with native biological processes []. This property makes it useful for various biological imaging applications.
By attaching 5-Norbornene-2-acetic acid succinimidyl ester to biomolecules of interest within a cell, for example, by labeling antibodies or proteins, researchers can introduce a norbornene tag. This tagged biomolecule can then be visualized through a subsequent reaction with a fluorescently labeled tetrazine. The bioorthogonality of the cycloaddition reaction ensures minimal background signal and high specificity for the norbornene-tagged biomolecules [].
Norbornene NHS ester is a synthetic molecule used in bioconjugation reactions for attaching biomolecules to other molecules containing amine groups []. It is derived from the bicyclic hydrocarbon norbornene, functionalized with a succinimidyl ester (NHS) group on the second carbon position and an acetic acid group on the fifth position []. The NHS ester group is a key functional group that reacts readily with amines, making it valuable for attaching biomolecules like proteins, peptides, and antibodies to various surfaces or other biomolecules.
Norbornene NHS ester has a unique structure with several notable features:
The combination of the norbornene core and the NHS ester group makes this molecule a valuable tool for targeted bioconjugation in various research applications [].
Norbornene NHS ester participates in several key chemical reactions:
Norbornene-NHS ester + R-NH2 (Biomolecule) -> Norbornene-CONH-R (Biomolecule conjugate) + NHS
Norbornene NHS ester doesn't have a direct biological effect. Its primary function is as a linker molecule in bioconjugation reactions. The NHS ester group reacts specifically with primary amines on biomolecules, forming a stable amide bond. This covalent linkage allows researchers to attach the norbornene moiety to a target biomolecule for further applications. The norbornene group itself can then be used for subsequent reactions, such as cycloadditions with tetrazines for bioorthogonal labeling or imaging purposes [].